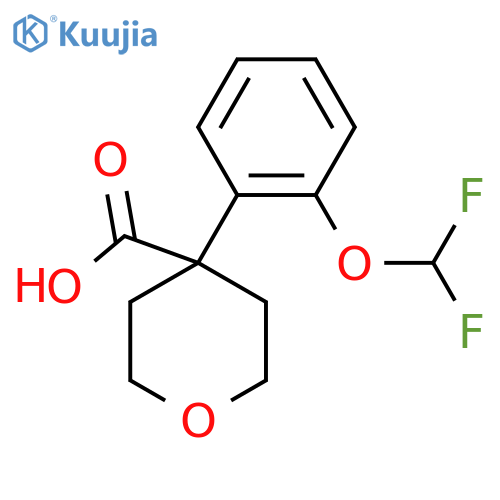

Cas no 2229252-29-1 (4-2-(difluoromethoxy)phenyloxane-4-carboxylic acid)

2229252-29-1 structure

商品名:4-2-(difluoromethoxy)phenyloxane-4-carboxylic acid

4-2-(difluoromethoxy)phenyloxane-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-2-(difluoromethoxy)phenyloxane-4-carboxylic acid

- 4-[2-(difluoromethoxy)phenyl]oxane-4-carboxylic acid

- EN300-1971758

- 2229252-29-1

-

- インチ: 1S/C13H14F2O4/c14-12(15)19-10-4-2-1-3-9(10)13(11(16)17)5-7-18-8-6-13/h1-4,12H,5-8H2,(H,16,17)

- InChIKey: IBOHFJRHJJZILN-UHFFFAOYSA-N

- ほほえんだ: FC(OC1C=CC=CC=1C1(C(=O)O)CCOCC1)F

計算された属性

- せいみつぶんしりょう: 272.08601525g/mol

- どういたいしつりょう: 272.08601525g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 316

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

4-2-(difluoromethoxy)phenyloxane-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1971758-10.0g |

4-[2-(difluoromethoxy)phenyl]oxane-4-carboxylic acid |

2229252-29-1 | 10g |

$4236.0 | 2023-06-02 | ||

| Enamine | EN300-1971758-0.1g |

4-[2-(difluoromethoxy)phenyl]oxane-4-carboxylic acid |

2229252-29-1 | 0.1g |

$867.0 | 2023-09-16 | ||

| Enamine | EN300-1971758-1g |

4-[2-(difluoromethoxy)phenyl]oxane-4-carboxylic acid |

2229252-29-1 | 1g |

$986.0 | 2023-09-16 | ||

| Enamine | EN300-1971758-1.0g |

4-[2-(difluoromethoxy)phenyl]oxane-4-carboxylic acid |

2229252-29-1 | 1g |

$986.0 | 2023-06-02 | ||

| Enamine | EN300-1971758-0.5g |

4-[2-(difluoromethoxy)phenyl]oxane-4-carboxylic acid |

2229252-29-1 | 0.5g |

$946.0 | 2023-09-16 | ||

| Enamine | EN300-1971758-0.05g |

4-[2-(difluoromethoxy)phenyl]oxane-4-carboxylic acid |

2229252-29-1 | 0.05g |

$827.0 | 2023-09-16 | ||

| Enamine | EN300-1971758-10g |

4-[2-(difluoromethoxy)phenyl]oxane-4-carboxylic acid |

2229252-29-1 | 10g |

$4236.0 | 2023-09-16 | ||

| Enamine | EN300-1971758-0.25g |

4-[2-(difluoromethoxy)phenyl]oxane-4-carboxylic acid |

2229252-29-1 | 0.25g |

$906.0 | 2023-09-16 | ||

| Enamine | EN300-1971758-2.5g |

4-[2-(difluoromethoxy)phenyl]oxane-4-carboxylic acid |

2229252-29-1 | 2.5g |

$1931.0 | 2023-09-16 | ||

| Enamine | EN300-1971758-5.0g |

4-[2-(difluoromethoxy)phenyl]oxane-4-carboxylic acid |

2229252-29-1 | 5g |

$2858.0 | 2023-06-02 |

4-2-(difluoromethoxy)phenyloxane-4-carboxylic acid 関連文献

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

5. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

2229252-29-1 (4-2-(difluoromethoxy)phenyloxane-4-carboxylic acid) 関連製品

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量